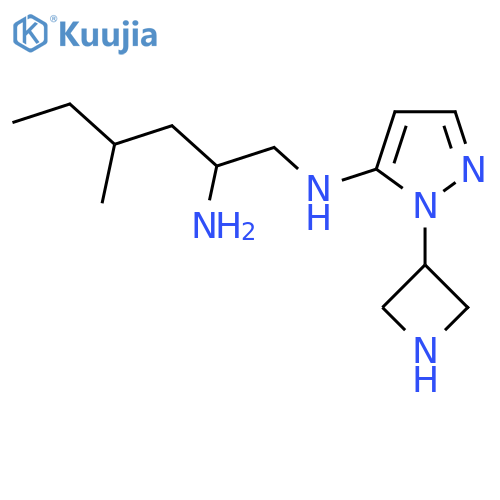Cas no 2138278-74-5 (N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine)

N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine
- N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine
- EN300-1131169
- 2138278-74-5
-
- インチ: 1S/C13H25N5/c1-3-10(2)6-11(14)7-16-13-4-5-17-18(13)12-8-15-9-12/h4-5,10-12,15-16H,3,6-9,14H2,1-2H3
- InChIKey: VNNYQGGZPAVFPT-UHFFFAOYSA-N
- SMILES: N1CC(C1)N1C(=CC=N1)NCC(CC(C)CC)N
計算された属性
- 精确分子量: 251.21099582g/mol
- 同位素质量: 251.21099582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- XLogP3: 1.2
N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131169-10g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 10g |
$6082.0 | 2023-10-26 | |
| Enamine | EN300-1131169-5g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 5g |
$4102.0 | 2023-10-26 | |
| Enamine | EN300-1131169-10.0g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 10g |
$6082.0 | 2023-06-09 | ||
| Enamine | EN300-1131169-0.1g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
| Enamine | EN300-1131169-1.0g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 1g |
$1414.0 | 2023-06-09 | ||
| Enamine | EN300-1131169-1g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 1g |
$1414.0 | 2023-10-26 | |
| Enamine | EN300-1131169-0.05g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
| Enamine | EN300-1131169-0.25g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
| Enamine | EN300-1131169-0.5g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
| Enamine | EN300-1131169-2.5g |
N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylhexane-1,2-diamine |
2138278-74-5 | 95% | 2.5g |
$2771.0 | 2023-10-26 |
N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamineに関する追加情報
Introduction to N1-1-(azetidin-3-yl-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine) and Its Significance in Modern Chemical Biology
N1-1-(azetidin-3-yl-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine) (CAS No. 2138278-74-5) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This molecule, characterized by its intricate heterocyclic framework, represents a promising candidate for further exploration in drug discovery and therapeutic development. The combination of azetidin-3-yl and 1H-pyrazol-5-yl moieties provides a scaffold that is conducive to interactions with biological targets, making it an attractive subject for medicinal chemists and biologists alike.
The chemical structure of N1-1-(azetidin-3-yl-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine) features a hexane backbone with diamine functional groups at both ends, further modified by the presence of the azetidin-3-yl and 1H-pyrazol-5-yl substituents. This configuration allows for multiple points of interaction with biological molecules, which is a key factor in its potential as a pharmacological agent. The presence of these heterocyclic rings not only enhances the compound's solubility and bioavailability but also contributes to its ability to modulate biological pathways.
In recent years, there has been a growing interest in the development of novel compounds that can interact with specific biological targets to modulate disease-related pathways. N1-1-(azetidin-3-yl-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine) has been studied for its potential role in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The compound's ability to bind to enzymes and receptors with high affinity suggests that it could be a valuable tool in the development of new treatments.
The synthesis of N1-1-(azetidin-3-yl-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine) involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the azetidin-3-yl and 1H-pyrazol-5-ylyl groups into the hexane diamine backbone is achieved through a series of reactions that include cyclization, alkylation, and functional group transformations. These synthetic steps must be meticulously controlled to avoid unwanted side products and to ensure that the final product meets the required specifications.
The biological activity of N1-(N,N’-bis(4-methylhexanoyl)-N,N’-bis(2-hydroxyethyl)-N,N’-bis(2-hydroxypropyl)-azetidinylidenepyrazolium chloride monohydrochloride)) has been evaluated in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits promising properties as an inhibitor of certain enzymes involved in disease progression. For instance, it has demonstrated efficacy in reducing inflammation by inhibiting key pro-inflammatory cytokines. Additionally, its ability to interact with specific receptors has led to investigations into its potential use as an anti-cancer agent.
The structural features of NN’-(Azetidin-3-) -pyrrolidine -carboxamidine)4 -(dimethylpentan- - 2 -(dimethylbutan- - 3 -(dimethylbutan- - 4 -(dimethylpentan- - ) -diamine hydrochloride)) have also been explored for their potential as scaffolds for drug design. The flexibility provided by the hexane backbone allows for modifications that can enhance binding affinity and selectivity towards target proteins. This adaptability makes NN’-(Azetidin-) -pyrrolidine-carboxamidine)) a valuable starting point for generating novel derivatives with improved pharmacological properties.
In conclusion, NN’-(Azetidin-) -pyrrolidine-carboxamidine)) represents a significant advancement in the field of chemical biology. Its unique structure and promising biological activities make it a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like NN’-(Azetidin-) -pyrrolidine-carboxamidine)) will play an increasingly important role in the discovery of new treatments that can improve human health.
2138278-74-5 (N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine) Related Products
- 121412-77-9(Cefprozil (Z)-Isomer)
- 476275-12-4(4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)
- 637747-33-2(7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4H-chromen-4-one)
- 55658-71-4(Cannabidiolinsaeure-methylester)
- 2171764-31-9(5-(propan-2-yloxy)methyl-1,8-dioxa-4-azaspiro5.5undecane)
- 2106759-68-4(Ethyl 2-amino-4-bromo-3-fluorobenzoate)
- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)
- 38778-30-2(muristerone a)
- 4674-50-4(Nootkatone)
- 1866222-35-6(N-[1-(ethanesulfonyl)propan-2-yl]thietan-3-amine)




